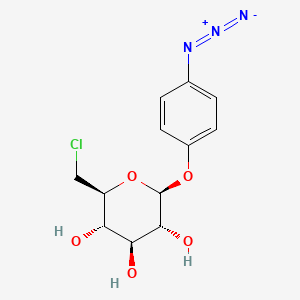![molecular formula C18H14O5 B1210146 2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester](/img/structure/B1210146.png)
2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester is a member of coumarins.
Applications De Recherche Scientifique
Cytotoxic Potential in Cancer Research
A study by Kossakowski et al. (2005) involved the synthesis and evaluation of derivatives of benzo[b]furancarboxylic acids, including compounds structurally similar to 2-furancarboxylic acid ester, for their cytotoxic potential against human cancer cell lines. Their research contributed to the understanding of these compounds' potential in cancer treatment research Kossakowski, Ostrowska, Hejchman, & Wolska, 2005.
Synthesis of Diuretics
Ohsugi et al. (1989) conducted synthetic studies on diuretics, including the preparation of 2,3-dihydro-2-benzo[b]furancarboxylic acid derivatives. These compounds, which are structurally related to the 2-furancarboxylic acid ester , demonstrated significant natriuretic activities in rats and mice Ohsugi, Fujioka, Harada, Nakamura, & Maeda, 1989.
Structural and Conformational Studies
A study by Ciolkowski et al. (2009) on chromane derivatives, which are closely related to the 2-furancarboxylic acid ester, focused on understanding their structural and conformational properties. This research is crucial for the development of new compounds with potential pharmacological applications Ciolkowski, Małecka, Modranka, & Budzisz, 2009.
Diels−Alder Reaction Studies
Padwa et al. (1997) investigated the Diels−Alder reaction of 5-Amino-2-furancarboxylic acid methyl ester, a compound structurally similar to 2-furancarboxylic acid ester. Their research contributes to the broader understanding of the reactivity of furan derivatives in organic synthesis Padwa, Dimitroff, Waterson, & Wu, 1997.
Antiproliferative Activity in Photochemotherapy
A study by Iester et al. (1995) on angelicin derivatives, which share structural similarities with 2-furancarboxylic acid ester, explored their antiproliferative activity in photochemotherapy. The compounds exhibited significant activity against Ehrlich ascites cells and T2 bacteriophage, highlighting their potential in cancer therapy Iester, Fossa, Menozzi, Mosti, Baccichetti, Marzano, & Simonato, 1995.
Natriuretic and Uricosuric Activities
Kitagawa et al. (1991) synthesized and tested various 4-oxo-4H-1-benzopyran-7-yl)oxy]acetic acids, similar to the 2-furancarboxylic acid ester, for their natriuretic and uricosuric activities. Some of these compounds showed potent activities, contributing to the development of new diuretics Kitagawa, Yamamoto, Katakura, Kanno, Yamada, Nagahara, & Tanaka, 1991.
Propriétés
Nom du produit |
2-furancarboxylic acid (7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl) ester |
|---|---|
Formule moléculaire |
C18H14O5 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-9-yl) furan-2-carboxylate |
InChI |
InChI=1S/C18H14O5/c1-10-8-14-16(11-4-2-5-12(11)17(19)22-14)15(9-10)23-18(20)13-6-3-7-21-13/h3,6-9H,2,4-5H2,1H3 |
Clé InChI |
GNVMAYLULBCWMI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OC(=O)C4=CC=CO4 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



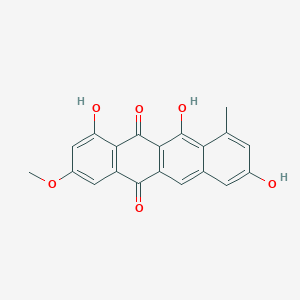
![5,10-Dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one](/img/structure/B1210069.png)
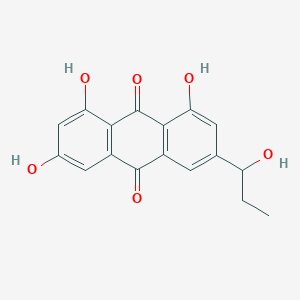
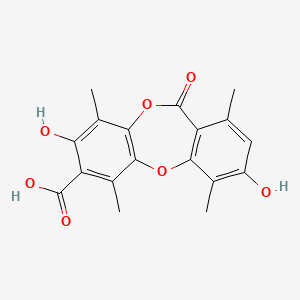
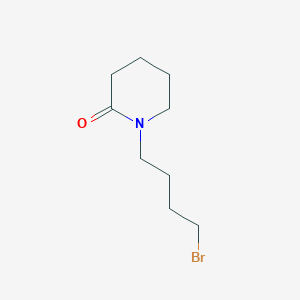
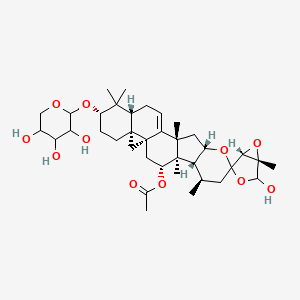
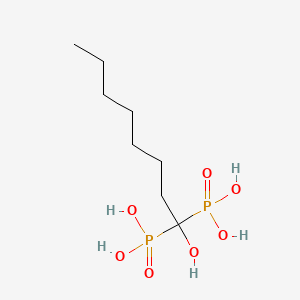
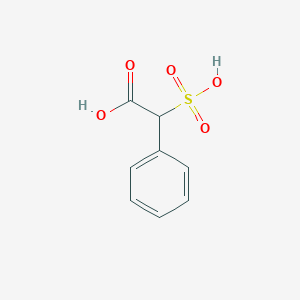
![17-[(Benzylamino)methyl]estra-1,3,5(10)-triene-3,17beta-diol](/img/structure/B1210081.png)
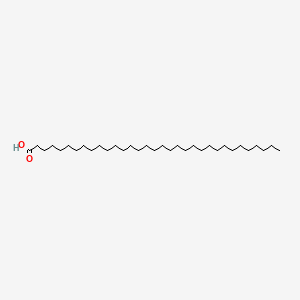
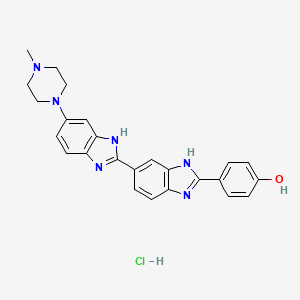
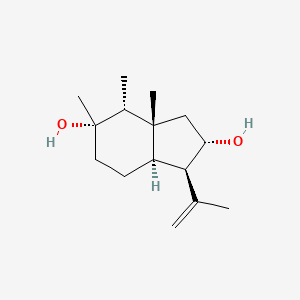
![(+)-(S)-Methylalpha-[[2-(2-thienyl)ethyl]amino]-alpha-(2-chlorophenyl)acetate](/img/structure/B1210086.png)
